![molecular formula C40H26N4O4S B2588727 1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine CAS No. 315692-13-8](/img/structure/B2588727.png)
1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazines are an important class of bicyclic N-heterocycles that have attracted attention due to their valuable biological and pharmacological activities . They are the core chemical motifs in many commercially available drugs such as Azelastin (antihistamine), Vatalanib (vascular endothelial growth factor receptor (VEGFR) inhibitor), and Hydralazine (antihypertensive agent) .
Synthesis Analysis
Phthalazines can be synthesized from hydrazine, which is an uncommon amine source in nature . A benzoic acid derivative, a benzoxazin-1-one derivative, and an oxophthalazin-2(1H)-yl) acetohydrazide are utilized as precursors to construct a novel series of phthalazinones bearing various valuable functional groups in excellent yields via several simple and promising approaches .Molecular Structure Analysis
The structure of a related compound, 1-(4-(4-isopropylphenyl)-1-oxophthalazin-2(1H)-yl)thiourea, was substantiated via its spectroscopic data .Chemical Reactions Analysis
Phthalazines are crucial precursors in the synthesis of many compounds with interesting pharmacological properties like phosphodiesterase inhibitors and blood platelet aggregation inhibitors .Physical And Chemical Properties Analysis
The IR spectrum of a related compound exhibited intense absorption bands at 3178 and 3367 cm −1 due to the NH and NH 2 groups, respectively, along with an amide carbonyl group at 1643 cm−1 .Aplicaciones Científicas De Investigación
Anti-Breast Cancer Activity
1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine: exhibits potential as an anti-breast cancer agent. Molecular docking studies have revealed that it binds closely to the human estrogen alpha receptor (ERα), akin to the native ligand 4-OHT . ERα inhibition is crucial in breast cancer therapy, making this compound a promising candidate for further investigation.
Idiopathic Pulmonary Fibrosis (IPF)
The compound inhibits PDGFR, FGFR, and VEGFR, which play pivotal roles in fibroblast proliferation, migration, and transformation. Consequently, it finds application in idiopathic pulmonary fibrosis (IPF) treatment . IPF is a progressive lung disease characterized by excessive fibrosis, and targeting these receptors may mitigate its progression.
Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) Inhibition
SHP1, a key node in oncogenic cell-signaling cascades, is mainly expressed in hematopoietic and epithelial cells. The compound’s theoretical study suggests its potential for inhibiting SHP1 activity . Targeting SHP1 could have implications in cancer therapy and immune modulation.
Other Medicinal Applications
Pyrazole derivatives have been patented as hepatic cancer (HePG-2) agents, and fluorinated compounds are popular in medicinal chemistry due to their stability and increased binding affinity. Although direct evidence for these applications is scarce, they warrant exploration .
Mecanismo De Acción
Direcciones Futuras
Phthalazines have shown numerous pharmacological and biological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant . They are known as serotonin reuptake inhibitors and are considered as anti-depression agents . Therefore, they could be further explored for their potential therapeutic applications.
Propiedades
IUPAC Name |
1-phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N4O4S/c45-49(46,31-23-19-29(20-24-31)47-39-35-17-9-7-15-33(35)37(41-43-39)27-11-3-1-4-12-27)32-25-21-30(22-26-32)48-40-36-18-10-8-16-34(36)38(42-44-40)28-13-5-2-6-14-28/h1-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRRDEVSNXZLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)OC6=NN=C(C7=CC=CC=C76)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.